1-(3-Chlorobenzyl)piperidin-4-amine
Overview
Description
1-(3-Chlorobenzyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzyl group at the nitrogen atom and an amine group at the 4-position
Mechanism of Action
Target of Action
1-(3-Chlorobenzyl)piperidin-4-amine is a potent and selective inhibitor of protein kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Mode of Action
This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB . It inhibits PKB activity by preventing ATP from binding, which is necessary for the phosphorylation process that activates the kinase .
Biochemical Pathways
The inhibition of PKB affects the PI3K signaling pathway . This pathway is involved in cellular processes such as cell proliferation and survival . By inhibiting PKB, this compound can potentially disrupt these processes, leading to effects such as reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the overall state of the PI3K signaling pathway within those cells . In general, inhibition of PKB can lead to reduced cell proliferation and increased apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its overall effect .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorobenzyl)piperidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This suggests that this compound may play a role in biochemical reactions involving these enzymes.
Cellular Effects
The compound’s influence on cell function is significant. It has been reported to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that the compound may bind to these enzymes, inhibiting or activating them, and causing changes in gene expression.
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)piperidin-4-amine typically involves several steps:
Starting Material: The synthesis begins with 1-benzyl-4-aminopiperidine.
Protection of Amine Group: The amine group is protected using di-tert-butyl dicarbonate (BOC) in tetrahydrofuran (THF) to form a BOC-protected intermediate.
Debenzylation: The benzyl group is removed by hydrogenation in methanol using a catalytic amount of palladium on carbon (Pd/C) under atmospheric pressure.
Chlorination: The resulting intermediate is then reacted with 3-chlorobenzyl chloride to introduce the 3-chlorobenzyl group.
Deprotection: Finally, the BOC protecting group is removed under acidic conditions to yield this compound.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various substituted derivatives.
Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds or aromatic rings present in the compound.
Scientific Research Applications
1-(3-Chlorobenzyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including inhibitors of cholinesterases, which are important in the treatment of Alzheimer’s disease.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of potential therapeutic agents.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)piperidin-4-amine can be compared with other piperidine derivatives:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown significant antitumor activity.
1-(4-Fluorobenzyl)piperidin-4-yl derivatives: These compounds exhibit high selectivity for resistant strains of Plasmodium falciparum, making them potential antimalarial agents.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJVQMGXUOSEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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